Bis(triisopropylsilyl)amine

Description

BenchChem offers high-quality Bis(triisopropylsilyl)amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(triisopropylsilyl)amine including the price, delivery time, and more detailed information at info@benchchem.com.

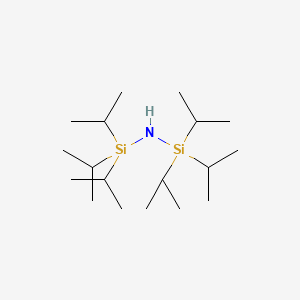

Structure

3D Structure

Properties

IUPAC Name |

2-[di(propan-2-yl)-[tri(propan-2-yl)silylamino]silyl]propane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H43NSi2/c1-13(2)20(14(3)4,15(5)6)19-21(16(7)8,17(9)10)18(11)12/h13-19H,1-12H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEBQKMFRRCSNFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C(C)C)(C(C)C)N[Si](C(C)C)(C(C)C)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H43NSi2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60571726 | |

| Record name | 1,1,1-Tri(propan-2-yl)-N-[tri(propan-2-yl)silyl]silanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60571726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

923027-92-3 | |

| Record name | 1,1,1-Tri(propan-2-yl)-N-[tri(propan-2-yl)silyl]silanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60571726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Bis(triisopropylsilyl)amine: Properties, Synthesis, and Applications

Introduction: Beyond Steric Hindrance

In the landscape of modern organic synthesis, the demand for highly selective and potent reagents is perpetual. Among the class of sterically hindered amines, bis(triisopropylsilyl)amine, [((CH(CH₃)₂)₃Si)₂NH], emerges as a reagent of significant interest. Its structure, dominated by two bulky triisopropylsilyl (TIPS) groups flanking a central nitrogen atom, imparts a unique combination of properties that extend far beyond simple steric shielding. This guide provides an in-depth exploration of the core chemical properties of bis(triisopropylsilyl)amine, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into its synthesis, structural characteristics, reactivity as a potent non-nucleophilic base, and its role as a precursor to valuable silylating agents, moving beyond a mere listing of facts to explain the causality behind its utility in complex chemical transformations.

Section 1: Core Physicochemical and Structural Properties

The efficacy of bis(triisopropylsilyl)amine originates from its unique molecular architecture. The two voluminous TIPS groups create a sterically congested environment around the nitrogen atom, which is fundamental to its chemical behavior.

Molecular and Physical Characteristics

A summary of the fundamental properties of bis(triisopropylsilyl)amine is provided below.

| Property | Value | Reference |

| CAS Number | 923027-92-3 | [1] |

| Molecular Formula | C₁₈H₄₃NSi₂ | [1] |

| Molecular Weight | 329.72 g/mol | |

| Physical Form | Liquid | |

| Boiling Point | Not well-documented; expected to be high | |

| Storage | Store in a refrigerator, moisture-sensitive |

Structural Analysis: The Foundation of Steric Hindrance

Spectroscopic Signature

The spectroscopic data for bis(triisopropylsilyl)amine are consistent with its structure.

-

¹H NMR: The proton NMR spectrum is characterized by multiplets corresponding to the methine (CH) and methyl (CH₃) protons of the isopropyl groups. A broad singlet, typically found at a characteristic chemical shift, corresponds to the N-H proton.

-

¹³C NMR: The carbon spectrum shows distinct signals for the methine and methyl carbons of the isopropyl groups.

-

²⁹Si NMR: The silicon NMR spectrum would show a single resonance characteristic of the silicon atoms in the TIPS groups.

-

IR Spectroscopy: The infrared spectrum prominently features a stretching vibration for the N-H bond, typically in the range of 3300-3500 cm⁻¹.

Section 2: The Chemistry of a Hindered Amine: Basicity and Nucleophilicity

The utility of bis(triisopropylsilyl)amine is rooted in the delicate balance between its basicity and its nucleophilicity. Due to its structure, it is a very strong base but an exceptionally poor nucleophile.[3][4]

A Potent Non-Nucleophilic Base

A non-nucleophilic base is a sterically hindered organic base that can readily abstract a proton but is inhibited from participating in nucleophilic attack.[3][5] This characteristic is invaluable in reactions where a substrate needs to be deprotonated in the presence of electrophilic functional groups that would otherwise be attacked by a conventional base (e.g., hydroxide or alkoxides). The bulky TIPS groups prevent the nitrogen's lone pair from attacking electrophilic carbons, while the relatively accessible N-H proton allows for its deprotonation to form the even more potent conjugate base, the bis(triisopropylsilyl)amide anion.[2]

pKa and Comparative Analysis

The basicity of an amine is best quantified by the pKa of its conjugate acid (pKaH).[6] While an experimentally determined pKaH for protonated bis(triisopropylsilyl)amine is not widely published, the pKa of the N-H proton in the neutral amine is significantly influenced by the electron-withdrawing nature and alpha-effect of the silicon atoms, which stabilize the resulting amide anion.[7]

The true power of this reagent is realized upon deprotonation with an organolithium reagent (like n-BuLi) to form Lithium bis(triisopropylsilyl)amide (LiN(Si(iPr)₃)₂) . This amide is an exceptionally strong, non-nucleophilic base, comparable to other widely used lithium silylamides.

| Base | Common Acronym | pKa of Conjugate Amine (in THF) | Key Features |

| Lithium Diisopropylamide | LDA | ~36 | Extremely common, high basicity, moderate steric hindrance.[3][5] |

| Lithium bis(trimethylsilyl)amide | LiHMDS | ~26 | High basicity, less sterically hindered than LDA or LiN(Si(iPr)₃)₂. |

| Lithium bis(triisopropylsilyl)amide | - | >36 (Estimated) | Exceptional steric hindrance, high basicity. |

| N,N-Diisopropylethylamine | DIPEA, Hünig's Base | 10.75 (in water) | Moderately strong, non-nucleophilic amine base, often used as an acid scavenger.[3] |

The extreme steric hindrance of the bis(triisopropylsilyl)amide anion makes it highly selective for abstracting sterically accessible protons, often leading to different regioselectivity in enolate formation compared to less hindered bases like LDA or LiHMDS.

Caption: Relative properties of common non-nucleophilic bases.

Section 3: Synthesis and Handling

Synthesis Protocol: Formation of Bis(triisopropylsilyl)amine

The synthesis of bis(triisopropylsilyl)amine is typically achieved via the reaction of ammonia with a suitable triisopropylsilyl halide, such as triisopropylsilyl chloride (TIPSCl). The stoichiometry is critical to favor the formation of the disubstituted amine over the monosubstituted product.

Reaction: 2 (i-Pr)₃SiCl + 3 NH₃ → [((i-Pr)₃Si)₂NH] + 2 NH₄Cl

Step-by-Step Methodology:

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet adapter, a condenser, and a stopper is assembled under an inert atmosphere (Nitrogen or Argon).

-

Solvent and Reagent: Anhydrous solvent (e.g., diethyl ether or THF) is added to the flask. Triisopropylsilyl chloride (2.0 equivalents) is dissolved in the solvent.

-

Ammonia Introduction: Anhydrous ammonia gas is bubbled through the solution at a controlled rate. Alternatively, a solution of ammonia in an appropriate solvent can be added slowly. The reaction is typically performed at low temperature (e.g., 0 °C to -78 °C) to control the exotherm.

-

Reaction Monitoring: The reaction progress is monitored by the formation of a white precipitate (ammonium chloride). The reaction is allowed to stir for several hours until completion, which can be checked by techniques like GC-MS.

-

Workup: The reaction mixture is filtered to remove the ammonium chloride precipitate. The filter cake is washed with fresh anhydrous solvent.

-

Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude product can be purified by fractional distillation under high vacuum to yield pure bis(triisopropylsilyl)amine as a liquid.

Caption: Experimental workflow for the synthesis of bis(triisopropylsilyl)amine.

Safety and Handling

Bis(triisopropylsilyl)amine is a moisture-sensitive and corrosive compound. Proper handling is essential for safety and to maintain the integrity of the reagent.

-

Handling: Always handle in a well-ventilated fume hood under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[8][9]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (neoprene or nitrile), safety goggles, and a lab coat.[8][10]

-

Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry place, such as a refrigerator.

-

Incompatibilities: Keep away from water, moisture, strong acids, alcohols, and oxidizing agents, as it can react vigorously.[8][9]

Section 4: Applications in Organic Synthesis

The unique properties of bis(triisopropylsilyl)amine and its corresponding lithium amide make them powerful tools for specific transformations in organic synthesis.

Precursor to a Super-Hindered Base: Enolate Formation

The primary application is as a precursor to lithium bis(triisopropylsilyl)amide. This base is particularly useful for the regioselective deprotonation of ketones to form enolates. Due to its immense steric bulk, it preferentially abstracts the least sterically hindered proton, leading to the kinetic enolate.

Protocol for Kinetic Enolate Formation:

-

Base Preparation: In a flame-dried flask under argon, dissolve bis(triisopropylsilyl)amine (1.05 eq.) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath).

-

Lithiation: Add n-butyllithium (1.0 eq.) dropwise to the solution. Stir for 30 minutes at -78 °C to ensure complete formation of LiN(Si(iPr)₃)₂.

-

Deprotonation: Add a solution of the ketone (1.0 eq.) in anhydrous THF dropwise to the cold base solution.

-

Enolate Formation: Stir the reaction mixture at -78 °C for 1-2 hours to allow for complete deprotonation.

-

Trapping: The resulting kinetic enolate can then be quenched with a suitable electrophile (e.g., methyl iodide, benzaldehyde) to form the desired product.

Caption: Mechanism of kinetic enolate formation and trapping.

Silylating Agent and Protecting Group Precursor

The triisopropylsilyl (TIPS) group is a robust and bulky protecting group for alcohols, amines, and other functionalities.[11][12] While bis(triisopropylsilyl)amine itself is not typically used directly for silylation, it is a key precursor to more reactive silylating agents like triisopropylsilyl triflate (TIPSOTf), a highly effective reagent for protecting sterically hindered alcohols. The TIPS group offers excellent stability to a wide range of reaction conditions but can be removed using fluoride ion sources like tetrabutylammonium fluoride (TBAF).[11]

Conclusion

Bis(triisopropylsilyl)amine is more than just a bulky amine; it is a specialized reagent whose extreme steric properties provide chemists with a powerful tool for achieving high selectivity in proton abstraction reactions. Its role as a precursor to one of the most sterically demanding, non-nucleophilic amide bases available allows for the formation of kinetic enolates from complex substrates where other bases might fail or provide poor selectivity. As the complexity of target molecules in drug discovery and materials science continues to increase, the strategic application of highly tailored reagents like bis(triisopropylsilyl)amine will remain a cornerstone of efficient and elegant synthetic design.

References

-

Gelest, Inc. (2016). BIS(TRIMETHYLSILYLMETHYL)AMINE Safety Data Sheet. [Link]

-

Gelest, Inc. (2015). bis(3-trimethoxysilylpropyl)amine, 96% Safety Data Sheet. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15339554, Bis(triisopropylsilyl)amine. [Link]

-

Wikipedia. (n.d.). Non-nucleophilic base. [Link]

-

Ataman Kimya. (n.d.). BIS (TRIMETHOXYSILYLPROPYL)AMINE. [Link]

-

Rout, L. et al. (2015). The Triisopropylsilyl Group in Organic Chemistry: Just a Protective Group, or More?. Chemical Reviews. [Link]

-

chemeurope.com. (n.d.). Non-nucleophilic base. [Link]

-

ResearchGate. (n.d.). The effect of steric hindrance in amines, and sterically destabilized twisted amides. [Link]

-

Grokipedia. (n.d.). Non-nucleophilic base. [Link]

-

Reddit. (2022). Why does bis trimethylsilyl amine have such a lower pka than something like dimethylamine?. [Link]

-

Zhang, Y. et al. (2021). A New Measurement of Amine Steric Hindrance – N Exposure. OSTI.GOV. [Link]

-

Master Organic Chemistry. (2017). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). [Link]

Sources

- 1. Bis(triisopropylsilyl)amine | C18H43NSi2 | CID 15339554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Non-nucleophilic base - Wikipedia [en.wikipedia.org]

- 4. Non-nucleophilic_base [chemeurope.com]

- 5. grokipedia.com [grokipedia.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. reddit.com [reddit.com]

- 8. gelest.com [gelest.com]

- 9. s3.amazonaws.com [s3.amazonaws.com]

- 10. Bis(trimethoxysilylpropyl)amine - Safety Data Sheet [chemicalbook.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. pubs.acs.org [pubs.acs.org]

Bis(triisopropylsilyl)amine CAS number

An In-depth Technical Guide to Bis(triisopropylsilyl)amine

Topic: Bis(triisopropylsilyl)amine CAS Number: 923027-92-3

Introduction

Bis(triisopropylsilyl)amine, registered under CAS number 923027-92-3, is a sterically hindered organosilicon compound of significant interest in modern organic synthesis.[1][2][3] Its molecular structure, featuring a central nitrogen atom bonded to two bulky triisopropylsilyl (TIPS) groups, imparts unique reactivity that is highly valued by researchers and drug development professionals. This guide provides a comprehensive overview of its properties, core applications, and practical methodologies, grounded in the principles of synthetic chemistry.

Physicochemical Properties & Specifications

Bis(triisopropylsilyl)amine is a liquid at room temperature with a molecular formula of C18H43NSi2 and a molecular weight of approximately 329.72 g/mol .[2][3] Its defining characteristic is the substantial steric bulk provided by the two TIPS groups, which dictates its chemical behavior.

| Property | Value | Source |

| CAS Number | 923027-92-3 | [1][2][3] |

| Molecular Formula | C18H43NSi2 | [3] |

| Molecular Weight | 329.72 g/mol | [2] |

| Physical Form | Liquid | [2] |

| Purity | Typically ≥95% | [2] |

| Storage | Refrigerator | [2] |

| InChI Key | KEBQKMFRRCSNFD-UHFFFAOYSA-N | [2][3] |

Core Concepts: The Role of Steric Hindrance in Synthesis

The utility of Bis(triisopropylsilyl)amine stems directly from the steric shield provided by the isopropyl substituents on the silicon atoms. This bulkiness has two profound consequences on its reactivity:

-

Suppression of Nucleophilicity: While amines are typically nucleophilic due to the lone pair of electrons on the nitrogen atom, the immense steric hindrance around the nitrogen in Bis(triisopropylsilyl)amine prevents it from participating in nucleophilic attack on all but the most unhindered electrophiles.[4][5] This property is crucial for its function as a selective base.

-

Formation of Robust Protecting Groups: When used to silylate a primary amine, the resulting N-silylated compound is exceptionally stable under a variety of reaction conditions. The TIPS groups are known for being robust protecting groups that are resistant to cleavage under conditions that would remove smaller silyl groups like trimethylsilyl (TMS).

Key Applications in Advanced Synthesis

As a Non-Nucleophilic Base

In complex chemical transformations, particularly in drug development where molecules possess multiple reactive sites, it is often necessary to deprotonate a specific acidic proton without triggering unwanted side reactions. A strong, yet non-nucleophilic, base is ideal for this purpose. The lone pair on the nitrogen of Bis(triisopropylsilyl)amine is sterically accessible enough to abstract a proton but is too hindered to act as a nucleophile.[5][6]

This makes it an excellent alternative to other strong bases like lithium diisopropylamide (LDA) in scenarios where nucleophilic addition could be a competing pathway. For instance, in the formation of specific enolates, Bis(triisopropylsilyl)amine can selectively deprotonate the alpha-carbon of a ketone without attacking the carbonyl group itself.

Logical Workflow: Deprotonation with a Hindered Base

Caption: Selective deprotonation using a sterically hindered base.

As a Protecting Group for Primary Amines

Protecting groups are fundamental to multi-step organic synthesis.[7] They temporarily mask a reactive functional group to prevent it from interfering with a reaction occurring elsewhere in the molecule. The amine functional group is a common site that requires protection due to its basicity and nucleophilicity.[4][7]

Bis(triisopropylsilyl)amine can serve as a reagent to install a robust TIPS protecting group on a primary amine. The resulting N,N-bis(triisopropylsilyl) protected amine is rendered non-nucleophilic and non-basic, allowing for a wide range of chemical transformations to be performed on other parts of the molecule.

Diagram: General Protecting Group Strategy

Sources

- 1. organosilicon.alfa-chemistry.com [organosilicon.alfa-chemistry.com]

- 2. Bis(triisopropylsilyl)amine | 923027-92-3 [sigmaaldrich.cn]

- 3. Bis(triisopropylsilyl)amine | C18H43NSi2 | CID 15339554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Protective Groups [organic-chemistry.org]

Introduction: The Role of Steric Hindrance in Silyl Amine Chemistry

An In-Depth Technical Guide to Bis(triisopropylsilyl)amine

Bis(triisopropylsilyl)amine, often abbreviated as BTISPA or (i-Pr₃Si)₂NH, is a sterically hindered secondary amine of significant interest in synthetic organic chemistry. Its structure is characterized by a central nitrogen atom bonded to two bulky triisopropylsilyl groups. This unique architecture is not merely a structural curiosity; it is the primary determinant of its chemical reactivity and utility. The pronounced steric bulk renders the nitrogen lone pair poorly nucleophilic while maintaining its basicity, making it a valuable non-nucleophilic base. Furthermore, as a silylating agent, the triisopropylsilyl (TIPS) groups it transfers are robust and sterically demanding, offering selective protection for sensitive functional groups. This guide provides a comprehensive overview of the core physicochemical properties, synthesis, handling, and key applications of bis(triisopropylsilyl)amine, with a focus on its molecular weight as a foundational characteristic for all quantitative work.

Core Physicochemical and Spectroscopic Properties

A precise understanding of a reagent's physical and chemical properties is fundamental to its effective application in a research setting. The molecular weight, in particular, is the cornerstone for stoichiometric calculations in reaction design.

Physicochemical Data

The key identifying and physical properties of bis(triisopropylsilyl)amine are summarized below for quick reference.

| Property | Value | Source(s) |

| Molecular Weight | 329.72 g/mol | [1] |

| Exact Mass | 329.29340344 Da | [2] |

| Molecular Formula | C₁₈H₄₃NSi₂ | [2] |

| CAS Number | 923027-92-3 | [1][3] |

| Physical Form | Liquid | [1] |

| Purity | Typically ≥95% | [1][3] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 1 | [2] |

Spectroscopic Fingerprint

Spectroscopic analysis is indispensable for confirming the identity and purity of bis(triisopropylsilyl)amine. The expected spectral characteristics are as follows:

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to be relatively simple, dominated by signals from the triisopropylsilyl groups. One would anticipate a multiplet (septet) for the methine protons (-CH) of the isopropyl groups and a corresponding doublet for the methyl protons (-CH₃). The N-H proton would likely appear as a broad, low-intensity singlet, the chemical shift of which can be concentration-dependent.

-

Infrared (IR) Spectroscopy : The IR spectrum provides a clear signature for key functional groups. A characteristic weak to medium absorption band is expected in the 3350-3310 cm⁻¹ region, corresponding to the N-H stretching vibration of the secondary amine[4][5]. The absence of bands in the 3400-3500 cm⁻¹ range confirms it is not a primary amine[6]. Strong bands associated with Si-C and C-H bonds from the isopropyl groups will dominate the fingerprint region.

-

Mass Spectrometry (MS) : Under electron ionization (EI), the mass spectrum will show a molecular ion peak (M⁺) at m/z 329. A prominent fragmentation pathway for triisopropylsilyl compounds is the loss of an isopropyl radical (•CH(CH₃)₂), leading to a significant fragment ion at [M-43]⁺[7]. This fragmentation helps to confirm the presence of the TIPS groups.

Synthesis, Purification, and Handling

The synthesis of sterically hindered silyl amines like bis(triisopropylsilyl)amine requires careful control of reaction conditions to manage the reactivity of silyl halide precursors.

General Synthesis Protocol

A common conceptual pathway to bis(silyl)amines involves the reaction of a silyl halide with ammonia or a primary amine. The following represents a generalized, illustrative protocol for laboratory-scale synthesis.

Workflow: Synthesis of Bis(triisopropylsilyl)amine

Caption: Generalized workflow for the synthesis of Bis(triisopropylsilyl)amine.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Silyl halides are highly sensitive to moisture, which would lead to the formation of silanols and reduce the yield of the desired silyl amine.

-

Inert Atmosphere (N₂): Prevents reaction with atmospheric oxygen and moisture.

-

Slow Addition at Low Temperature: The reaction is exothermic. Slow, controlled addition of the silyl chloride prevents dangerous temperature spikes and minimizes side reactions.

-

Vacuum Distillation: Bis(triisopropylsilyl)amine has a high boiling point, requiring distillation under reduced pressure to prevent thermal decomposition.

Safety, Storage, and Handling

As with all chemical reagents, proper handling is paramount for safety and to maintain the integrity of the compound.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves[8]. Avoid breathing vapors[9].

-

Storage: Bis(triisopropylsilyl)amine should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture. For long-term stability, it is recommended to store the compound in a refrigerator[1].

-

Incompatibilities: Avoid contact with strong oxidizing agents, acids, alcohols, and moisture, as these can lead to decomposition[9].

Key Applications in Organic Synthesis

The utility of bis(triisopropylsilyl)amine stems directly from its sterically encumbered structure, which dictates its function as both a silylating agent and a non-nucleophilic base.

Silylating Agent for Hindered Alcohols

The triisopropylsilyl (TIPS) group is a bulky protecting group used to mask the reactivity of alcohols. Due to its size, introducing a TIPS group can be challenging with standard reagents. Bis(triisopropylsilyl)amine, when activated (for example, by protonation with a catalytic amount of triflic acid), can serve as an effective source for the selective silylation of sterically demanding or sensitive alcohols.

Generation of Silyl Enol Ethers

A primary application of hindered silyl amines is in the deprotonation of carbonyl compounds to form silyl enol ethers. Silyl enol ethers are versatile intermediates in C-C bond-forming reactions, such as aldol and Michael additions. The use of a bulky base like the bis(triisopropylsilyl)amide anion (formed by deprotonating BTISPA with an organolithium reagent) favors the formation of the kinetic enolate, which is the less thermodynamically stable isomer formed by removing the most accessible proton.

Mechanism: Kinetic Silyl Enol Ether Formation

Caption: Use of a hindered amide base to form a kinetic silyl enol ether.

This regioselectivity is a powerful tool in complex molecule synthesis, allowing chemists to precisely control where subsequent reactions occur on a carbonyl-containing molecule.

Conclusion

Bis(triisopropylsilyl)amine is a specialized reagent whose value is derived directly from its molecular structure. With a well-defined molecular weight of 329.72 g/mol , it serves as a cornerstone for quantitative synthetic transformations. Its significant steric hindrance makes it an effective non-nucleophilic base precursor and a source for the robust TIPS protecting group. For researchers in synthetic chemistry, a thorough understanding of its properties, handling requirements, and reaction mechanisms is essential for leveraging its full potential in the strategic construction of complex molecular targets.

References

-

PubChem. (n.d.). Bis(triisopropylsilyl)amine. National Center for Biotechnology Information. Retrieved from [Link]

-

Gelest, Inc. (n.d.). BIS(3-TRIETHOXYSILYLPROPYL)AMINE, 95%. Retrieved from [Link]

-

AMI-CON. (2023). Safety Data Sheet. Retrieved from [Link]

-

Gelest, Inc. (2015). BIS(3-TRIMETHOXYSILYLPROPYL)AMINE, 96% Safety Data Sheet. Retrieved from [Link]

-

NIST. (n.d.). bis(triethoxysilylpropyl)amine. NIST Chemistry WebBook. Retrieved from [Link]

-

Gelest, Inc. (n.d.). BIS(3-TRIMETHOXYSILYLPROPYL)AMINE, 96%. Retrieved from [Link]

-

PubChem. (n.d.). Bis(trimethoxysilylpropyl)amine. National Center for Biotechnology Information. Retrieved from [Link]

-

Gelest, Inc. (2024). BIS(3-TRIMETHOXYSILYLPROPYL)AMINE, 96% Safety Data Sheet. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of the bis-amino silane film in the as-prepared state and at equilibrium. Retrieved from [Link]

-

Harvey, D. J. (2020). Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. Mass Spectrometry Reviews, 39(1-2), 105-211. Retrieved from [Link]

-

ResearchGate. (n.d.). Structural characterization of bis-triethoxysilylpropyltetrasulfide and bis-trimethoxysilylpropylamine silanes by Fourier-transform infrared spectroscopy and electrochemical impedance. Retrieved from [Link]

-

ResearchGate. (2009). Chemistry of mixtures of bis-[trimethoxysilylpropyl]amine and vinyltriacetoxysilane: An NMR analysis. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

-

NIST. (n.d.). Tris(trimethylsilyl)amine. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). Bridged amine-functionalized mesoporous organosilica materials from 1,2-bis(triethoxysilyl)ethane and bis[(3-trimethoxysilyl)propyl]amine. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S9. 1 H NMR spectra (400 MHz) of a micro-scale reaction of.... Retrieved from [Link]

-

SlidePlayer. (n.d.). Infrared (IR) Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1,3-Butadien-1-amine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-N,N-dimethyl. Retrieved from [Link]

-

OSTI.GOV. (1999). Tris(triisopropylsilyl)silane and the generation of bis(triisopropylsilyl)silylene. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Green Chemistry and Bis(trimethoxysilylpropyl)amine: Sustainable Synthesis Routes. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of Bis-Amides Employing a Plant-Derived Triterpenoid as Component in the Ugi Reaction. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Synthesis of Functional Materials Using N‐heterocyclic Amines Beyond Melamine. Retrieved from [Link]

Sources

- 1. Bis(triisopropylsilyl)amine | 923027-92-3 [sigmaaldrich.com]

- 2. Bis(triisopropylsilyl)amine | C18H43NSi2 | CID 15339554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. organosilicon.alfa-chemistry.com [organosilicon.alfa-chemistry.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. cpha.tu.edu.iq [cpha.tu.edu.iq]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. benchchem.com [benchchem.com]

- 8. fishersci.com [fishersci.com]

- 9. gelest.com [gelest.com]

Introduction: The Role of Steric Hindrance in Modern Synthesis

An In-depth Technical Guide to the Synthesis and Characterization of Bis(triisopropylsilyl)amine

Bis(triisopropylsilyl)amine, often abbreviated as HNTIPS₂, is a sterically hindered secondary amine. Its structure is dominated by two bulky triisopropylsilyl (TIPS) groups attached to a central nitrogen atom. This significant steric bulk is not a mere curiosity of molecular architecture; it is the defining feature that imparts its unique chemical properties and renders it a valuable tool for synthetic chemists. Unlike less hindered amines, the nitrogen lone pair in HNTIPS₂ is sterically shielded, making it a very weak nucleophile but a potent non-nucleophilic base upon deprotonation.

The corresponding lithium amide, lithium bis(triisopropylsilyl)amide (LHMDS or LiNTIPS₂), is an exceptionally strong, non-nucleophilic base used in a variety of organic transformations, particularly in the formation of specific enolates where kinetic control is desired. The amine itself also serves as a precursor for introducing the bulky TIPS group, a common protecting group for alcohols and other functional groups. This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of bis(triisopropylsilyl)amine for researchers and professionals in chemical and pharmaceutical development.

Core Synthesis Strategy: Principles and Practice

The synthesis of bis(triisopropylsilyl)amine relies on the formation of two silicon-nitrogen bonds. The most common and effective strategies involve the reaction of a nucleophilic nitrogen source with an electrophilic silicon species, typically triisopropylsilyl chloride (TIPSCl). The causality behind a successful synthesis hinges on several key factors: the choice of nitrogen source, the activation method (i.e., the base used for deprotonation), and stringent control of reaction conditions.

Primary Synthetic Route: Silylation of an Amine Precursor

The most direct and widely employed method involves the sequential silylation of an ammonia equivalent.[1] This can be conceptualized as a two-step process occurring in a single pot:

-

Formation of a Silylamide Intermediate: An initial amine source is deprotonated with a strong base, typically an organolithium reagent like n-butyllithium (nBuLi), to form a highly nucleophilic amide. This amide then reacts with the first equivalent of triisopropylsilyl chloride.

-

Second Silylation: The resulting monosilylated amine is then deprotonated again with another equivalent of strong base, followed by reaction with a second equivalent of TIPSCl to yield the final bis-silylated product.

A common starting material for this process is liquid ammonia, which can be directly silylated.[1] Alternatively, lithium nitride (Li₃N) can serve as a highly efficient, pre-formed nitrogen source that reacts directly with the silyl chloride.[2][3] The reaction with lithium nitride is particularly powerful as it is a solid, easily handled reagent (with due caution) that provides a direct pathway to the lithium amide salt, which can then be protonated to give the neutral amine.[2]

Causality of Experimental Choices:

-

Reagents :

-

Triisopropylsilyl Chloride (TIPSCl) : The electrophilic silicon source. The bulky isopropyl groups are critical for inducing the desired steric hindrance in the final product.

-

n-Butyllithium (nBuLi) : A powerful, non-reversible base used to deprotonate the amine precursor. Its use ensures complete formation of the nucleophilic amide intermediate.[1]

-

Lithium Nitride (Li₃N) : A convenient alternative to ammonia and nBuLi. It is a potent nucleophile and a strong base that reacts violently with water to produce ammonia, highlighting the need for strictly anhydrous conditions.[2][3]

-

-

Solvents : Anhydrous, aprotic solvents such as hexane, diethyl ether, or tetrahydrofuran (THF) are mandatory. These solvents are inert to the strong bases and reactive intermediates involved and can dissolve the organometallic species.

-

Atmosphere : The reaction must be conducted under an inert atmosphere (e.g., argon or nitrogen). Organolithium reagents and lithium nitride react rapidly with atmospheric oxygen and moisture.[4]

Reaction Mechanism Visualization

The core mechanism involves nucleophilic substitution at the silicon center. The deprotonated nitrogen acts as the nucleophile, attacking the silicon atom of TIPSCl and displacing the chloride leaving group.

Caption: Reaction mechanism for the synthesis of Bis(triisopropylsilyl)amine.

Detailed Experimental Protocol

This protocol is adapted from established procedures for synthesizing bulky bis(silylamines) and should be performed by trained personnel using appropriate safety precautions (fume hood, personal protective equipment).[1]

Reagents & Equipment:

-

Lithium Nitride (Li₃N)

-

Triisopropylsilyl chloride (TIPSCl), freshly distilled

-

Anhydrous hexane

-

Degassed deionized water

-

Three-neck round-bottom flask with magnetic stirrer, reflux condenser, and nitrogen/argon inlet

-

Cannula/syringe for liquid transfers

Procedure:

-

Apparatus Setup: Assemble the glassware and flame-dry under vacuum. Allow the apparatus to cool to room temperature under a positive pressure of inert gas (argon or nitrogen).

-

Reaction Initiation: To the flask, add anhydrous hexane (e.g., 200 mL for a 50 mmol scale reaction). Add lithium nitride (1.0 eq) to the solvent with stirring.

-

Addition of Silyl Chloride: Add triisopropylsilyl chloride (2.05 eq) dropwise to the stirred suspension at room temperature over 30 minutes. The reaction is exothermic; a cooling bath may be necessary to maintain a gentle reflux.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 16-24 hours. The reaction progress can be monitored by GC-MS if desired. The formation of a white precipitate (lithium chloride) will be observed.

-

Workup: Cool the reaction mixture to room temperature. The resulting product is lithium bis(triisopropylsilyl)amide. To obtain the neutral amine, a careful aqueous workup is required.

-

Slowly and carefully add degassed water to the reaction mixture at 0 °C to quench any reactive species and hydrolyze the lithium amide salt. Caution: This is an exothermic process.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer with brine (saturated NaCl solution), then dry over anhydrous sodium sulfate.

-

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

Caption: Experimental workflow for the synthesis of Bis(triisopropylsilyl)amine.

Purification of Bis(triisopropylsilyl)amine

The crude product obtained after solvent removal is typically a colorless to pale yellow oil. The primary method for purification is vacuum distillation . Due to its high molecular weight, HNTIPS₂ has a high boiling point, necessitating distillation under reduced pressure to prevent thermal decomposition.

Challenges in Purification: Standard silica gel column chromatography is generally not recommended for purifying this and other basic amines.[5] The acidic nature of silica gel leads to strong interactions with the amine, resulting in poor separation, significant product loss on the column, and broad, tailing peaks.[6] If chromatographic purification is unavoidable, specialized amine-functionalized silica or basic alumina should be used, often with a mobile phase containing a small amount of a competing amine like triethylamine (0.1-1%) to mask the acidic sites.[5][6]

Characterization and Data

Confirming the identity and purity of the final product is achieved through a combination of standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is definitive. It will show two characteristic signals for the isopropyl groups: a septet around 1.2-1.3 ppm corresponding to the 6 methine protons (-CH), and a large doublet around 1.1 ppm for the 36 methyl protons (-CH₃). A broad, low-intensity singlet for the N-H proton will also be present, though its chemical shift can vary depending on solvent and concentration.

-

¹³C NMR : The carbon spectrum will show two signals for the isopropyl groups: one for the methine carbons and one for the methyl carbons.

-

²⁹Si NMR : This technique provides direct evidence of the silicon environment and will show a single resonance confirming the presence of only one type of silicon atom.

-

-

Infrared (IR) Spectroscopy : The IR spectrum will show a characteristic N-H stretching vibration as a sharp, weak band in the region of 3400-3300 cm⁻¹. Strong C-H stretching and bending vibrations from the numerous alkyl groups will dominate the spectrum below 3000 cm⁻¹.

-

Mass Spectrometry (MS) : Electron ionization (EI) or chemical ionization (CI) mass spectrometry can be used to confirm the molecular weight. The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns, often involving the loss of an isopropyl group.

Summary of Physicochemical and Spectroscopic Data

| Property | Value | Source |

| Molecular Formula | C₁₈H₄₃NSi₂ | [7] |

| Molecular Weight | 329.72 g/mol | [7][8] |

| Physical Form | Liquid | [8] |

| ¹H NMR (CDCl₃) | δ ~1.25 (septet, 6H, Si-CH), ~1.10 (d, 36H, CH₃) | Inferred from related structures[1] |

| ¹³C NMR (CDCl₃) | Signals corresponding to methine and methyl carbons | Inferred from related structures[1] |

| IR (neat) | ν ~3380 cm⁻¹ (N-H stretch) | Inferred from functional group data |

| Storage Temperature | Refrigerator (2-8 °C) | [8] |

Conclusion

The synthesis of bis(triisopropylsilyl)amine is a well-established procedure that provides access to a valuable sterically hindered amine and a precursor for one of the most widely used non-nucleophilic bases in organic chemistry. A successful synthesis is predicated on the careful selection of reagents and the rigorous exclusion of atmospheric moisture and oxygen. Purification is best achieved by vacuum distillation, avoiding traditional silica gel chromatography. The identity and purity of the final product are unequivocally confirmed by a combination of NMR, IR, and mass spectrometry, providing the researcher with a reliable and powerful synthetic tool.

References

-

Organic Syntheses Procedure: 1,3-Butadien-1-amine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-N,N-dimethyl. Organic Syntheses. Available at: [Link]

-

PubChem. Bis(triisopropylsilyl)amine | C18H43NSi2 | CID 15339554. National Center for Biotechnology Information. Available at: [Link]

-

Gelest, Inc. BIS(3-TRIETHOXYSILYLPROPYL)AMINE, 95%. Available at: [Link]

-

PubChem. Bis(trimethoxysilylpropyl)amine | C12H31NO6Si2 | CID 157882. National Center for Biotechnology Information. Available at: [Link]

-

Henderson, K. W., et al. (2021). Structural Characterization of Lithium and Sodium Bulky Bis(silyl)amide Complexes. Molecules, 26(11), 3245. Available at: [Link]

-

Malassa, A., et al. (2009). Bis(N-triisopropylsilylquinolin-8-aminato)nickel(II). Acta Crystallographica Section E: Crystallographic Communications, 66(Pt 1), m38-m39. Available at: [Link]

-

Wikipedia. Lithium nitride. Available at: [Link]

-

ResearchGate. Chemistry of mixtures of bis-[trimethoxysilylpropyl]amine and vinyltriacetoxysilane: An NMR analysis. Available at: [Link]

-

Gelest, Inc. BIS(3-TRIMETHOXYSILYLPROPYL)AMINE, 96%. Available at: [Link]

-

ChemBK. Bis(trimethylsilyl)amine. Available at: [Link]

-

Fluka. Silylation: Chemistry and Method. Available at: [Link]

-

Biotage. Is there an easy way to purify organic amines?. Available at: [Link]

-

ResearchGate. A Novel and Highly Efficient Method for the Silylation of Alcohols with Hexamethyldisilazane (HMDS) Catalyzed by Recyclable Sulfonic Acid-Functionalized Ordered Nanoporous Silica. Available at: [Link]

-

Defense Technical Information Center. Reactions of Neat HD with Li3N+H2O and Other Reagents for the Tactical Disablement Project. Available at: [Link]

-

YouTube. How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. Available at: [Link]

-

Gelest. General Silylation Procedures - Technical Library. Available at: [Link]

-

NIST. Tris(trimethylsilyl)amine - WebBook. Available at: [Link]

-

ResearchGate. Bridged amine-functionalized mesoporous organosilica materials from 1,2-bis(triethoxysilyl)ethane and bis[(3-trimethoxysilyl)propyl]amine | Request PDF. Available at: [Link]

-

University of Southampton. Combined Electrochemical, XPS, and STXM Study of Lithium Nitride as a Protective Coating for Lithium Metal and Lithium−Sulfur Batteries. Available at: [Link]

-

ResearchGate. Novel and Efficient Method for the Silylation of Hydroxyl Groups with Hexamethyldisilazane (HMDS) under Solvent-Free and Neutral Conditions. Available at: [Link]

-

DTU Orbit. Explosion of lithium-thionyl-chloride battery due to presence of lithium nitride. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Green Chemistry and Bis(trimethoxysilylpropyl)amine: Sustainable Synthesis Routes. Available at: [Link]

-

MDPI. Synthesis of Bis-Amides Employing a Plant-Derived Triterpenoid as Component in the Ugi Reaction. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Lithium nitride - Wikipedia [en.wikipedia.org]

- 3. LITHIUM NITRIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. biotage.com [biotage.com]

- 7. Bis(triisopropylsilyl)amine | C18H43NSi2 | CID 15339554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Bis(triisopropylsilyl)amine | 923027-92-3 [sigmaaldrich.com]

An In-Depth Technical Guide to the Spectral Analysis of Bis(triisopropylsilyl)amine

Authored by a Senior Application Scientist

Abstract

Bis(triisopropylsilyl)amine, a sterically hindered secondary amine, is a compound of significant interest in synthetic chemistry, primarily as a bulky base or as a precursor for silylamide ligands. Its unique electronic and steric properties necessitate a thorough understanding of its structural characteristics, which can be elucidated through a combination of spectroscopic techniques. This guide provides a detailed exploration of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for bis(triisopropylsilyl)amine. The causality behind experimental choices and the interpretation of the spectral data are discussed from the perspective of a seasoned application scientist, offering field-proven insights for researchers and drug development professionals.

Introduction to Bis(triisopropylsilyl)amine

Bis(triisopropylsilyl)amine, with the chemical formula C18H43NSi2 and a molecular weight of approximately 329.7 g/mol , is a colorless liquid at room temperature. Its structure is characterized by a central nitrogen atom bonded to two bulky triisopropylsilyl groups. This steric hindrance significantly influences its reactivity, making it a weak nucleophile but a strong, non-nucleophilic base. Understanding its spectral signature is paramount for its unambiguous identification and for monitoring its role in chemical transformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of bis(triisopropylsilyl)amine in solution. The molecule's symmetry and the presence of magnetically active nuclei such as ¹H, ¹³C, and ²⁹Si provide a wealth of information.

¹H NMR Spectroscopy

Causality in Experimental Design: The choice of a deuterated solvent is critical. Chloroform-d (CDCl₃) is a common choice for non-polar analytes like bis(triisopropylsilyl)amine. A standard 400 or 500 MHz spectrometer provides sufficient resolution to accurately determine chemical shifts and coupling constants.

Interpretation of the Spectrum: Due to the molecule's C₂ symmetry, the two triisopropylsilyl groups are chemically equivalent. This leads to a simplified ¹H NMR spectrum. The spectrum is expected to be dominated by two main resonances:

-

Methine Protons (-CH): The protons on the methine carbons of the isopropyl groups will appear as a septet due to coupling with the six equivalent methyl protons. The steric bulk and the electron-donating nature of the silicon atoms will influence the chemical shift of this proton.

-

Methyl Protons (-CH₃): The protons of the methyl groups will appear as a doublet due to coupling with the adjacent methine proton.

A broad, low-intensity signal for the N-H proton may also be observed. Its chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding.

¹³C NMR Spectroscopy

Causality in Experimental Design: Proton-decoupled ¹³C NMR is the standard experiment to simplify the spectrum and enhance the signal-to-noise ratio. A 100 or 125 MHz spectrometer is typically used.

Interpretation of the Spectrum: Similar to the ¹H NMR spectrum, the ¹³C NMR spectrum is expected to be simple due to the molecule's symmetry. Two distinct signals for the triisopropylsilyl groups are anticipated:

-

Methine Carbon (-CH): The carbon atom of the methine group.

-

Methyl Carbon (-CH₃): The carbon atoms of the methyl groups.

²⁹Si NMR Spectroscopy

Causality in Experimental Design: ²⁹Si NMR is a valuable technique for directly observing the silicon environment. Due to the low natural abundance and negative gyromagnetic ratio of the ²⁹Si isotope, techniques like DEPT (Distortionless Enhancement by Polarization Transfer) or the use of relaxing agents can be employed to enhance the signal.

Interpretation of the Spectrum: A single resonance is expected in the proton-decoupled ²⁹Si NMR spectrum, confirming the equivalence of the two silicon atoms. The chemical shift will be characteristic of a silicon atom bonded to three alkyl groups and one nitrogen atom.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of bis(triisopropylsilyl)amine in 0.5-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz

-

Pulse Program: Standard single pulse (zg30)

-

Number of Scans: 16-32

-

Relaxation Delay: 2 seconds

-

Spectral Width: 16 ppm

-

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz

-

Pulse Program: Proton-decoupled single pulse (zgpg30)

-

Number of Scans: 1024 or more, depending on concentration

-

Relaxation Delay: 2 seconds

-

Spectral Width: 250 ppm

-

-

²⁹Si NMR Acquisition:

-

Spectrometer: 79.5 MHz

-

Pulse Program: Inverse-gated decoupling or DEPT

-

Number of Scans: 2048 or more

-

Relaxation Delay: 5-10 seconds

-

Spectral Width: 200 ppm

-

Infrared (IR) Spectroscopy

Causality in Experimental Design: IR spectroscopy is used to identify the functional groups present in a molecule. For a liquid sample like bis(triisopropylsilyl)amine, the spectrum can be conveniently acquired using a thin film between two salt plates (NaCl or KBr) or with an Attenuated Total Reflectance (ATR) accessory.

Interpretation of the Spectrum: The IR spectrum of bis(triisopropylsilyl)amine is expected to show characteristic absorption bands for the N-H and C-H bonds, as well as Si-C and Si-N vibrations.

-

N-H Stretch: A weak to medium, sharp absorption band is expected in the region of 3350-3310 cm⁻¹ for the secondary amine N-H stretch.

-

C-H Stretch: Strong absorption bands will be present in the 2960-2870 cm⁻¹ region, corresponding to the stretching vibrations of the C-H bonds in the isopropyl groups.

-

N-H Bend: A bending vibration for the N-H group may be observed around 1550 cm⁻¹.

-

C-H Bend: Bending vibrations for the methyl and methine groups will appear in the 1465-1365 cm⁻¹ region.

-

Si-C Stretch: Vibrations associated with the Si-C bonds are expected in the fingerprint region, typically below 1000 cm⁻¹.

-

Si-N Stretch: The Si-N stretching vibration is also expected in the fingerprint region, often around 900-1000 cm⁻¹.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation (Thin Film): Place a small drop of bis(triisopropylsilyl)amine on a salt plate (e.g., NaCl) and gently press a second salt plate on top to create a thin film.

-

Data Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer

-

Accessory: Transmission or ATR

-

Number of Scans: 16-32

-

Resolution: 4 cm⁻¹

-

Spectral Range: 4000-400 cm⁻¹

-

Mass Spectrometry (MS)

Causality in Experimental Design: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. Electron Ionization (EI) is a common technique for volatile, thermally stable compounds like bis(triisopropylsilyl)amine.

Interpretation of the Spectrum:

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (approximately 329.7). However, due to the lability of the Si-N bond and the bulky nature of the silyl groups, the molecular ion peak may be of low intensity or absent.

-

Fragmentation: The fragmentation pattern is likely to be dominated by the loss of isopropyl groups and other stable fragments. Common fragmentation pathways for silylated compounds include the loss of an isopropyl radical (m/z 43), leading to a prominent [M-43]⁺ peak. Subsequent fragmentations may involve further losses of alkyl groups or cleavage of the Si-N bond.

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or, if sufficiently volatile, through a gas chromatograph (GC-MS).

-

Data Acquisition (EI):

-

Ionization Method: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Ion Source Temperature: 200-250 °C

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

-

Scan Range: m/z 40-500

-

Summary of Representative Spectral Data

The following table summarizes the plausible, representative spectral data for bis(triisopropylsilyl)amine based on the analysis of its structure and comparison with related compounds.

| Technique | Parameter | Representative Value | Interpretation |

| ¹H NMR | Chemical Shift (δ) | ~1.1 ppm | Doublet, Methyl protons (-CH₃) |

| ~1.2 ppm | Septet, Methine protons (-CH) | ||

| Variable (broad) | Singlet, N-H proton | ||

| ¹³C NMR | Chemical Shift (δ) | ~19 ppm | Methyl carbons (-CH₃) |

| ~12 ppm | Methine carbons (-CH) | ||

| ²⁹Si NMR | Chemical Shift (δ) | ~ -5 to -15 ppm | Single resonance for equivalent Si atoms |

| IR | Wavenumber (cm⁻¹) | ~3330 cm⁻¹ | N-H stretch (secondary amine) |

| ~2945, 2865 cm⁻¹ | C-H stretch (aliphatic) | ||

| ~1460, 1380 cm⁻¹ | C-H bend | ||

| ~950 cm⁻¹ | Si-N stretch | ||

| MS (EI) | m/z | 286 | [M - C₃H₇]⁺ |

| 158 | [(iPr)₃Si]⁺ | ||

| 43 | [C₃H₇]⁺ |

Visualizations

Conceptual Experimental Workflow

Caption: Conceptual workflow for the spectroscopic analysis of bis(triisopropylsilyl)amine.

Plausible Mass Spectrometry Fragmentation Pathway

Caption: A plausible EI mass spectrometry fragmentation pathway for bis(triisopropylsilyl)amine.

References

Introduction to Bis(triisopropylsilyl)amine: A Senior Application Scientist's Perspective

An In-depth Technical Guide to the Safe Handling of Bis(triisopropylsilyl)amine

Bis(triisopropylsilyl)amine, a sterically hindered secondary amine, is a potent silylating agent and a valuable intermediate in synthetic organic chemistry. Its bulky triisopropylsilyl (TIPS) groups confer unique reactivity and selectivity, making it a reagent of choice for the protection of primary amines and other sensitive functionalities. However, the very features that make it synthetically useful—the reactive silicon-nitrogen bond and the hydrolytic sensitivity—also necessitate a rigorous and well-informed approach to its handling and safety. This guide is intended for researchers, scientists, and drug development professionals who work with this and similar silylating agents. It moves beyond a simple recitation of safety data sheet (SDS) information to provide a deeper understanding of the causality behind the recommended safety protocols, reflecting field-proven insights and a commitment to self-validating safety systems in the laboratory.

Physicochemical Properties and Their Safety Implications

Understanding the physical and chemical properties of a substance is the foundation of its safe handling. The properties of bis(triisopropylsilyl)amine dictate its behavior under various laboratory conditions and inform the necessary precautions.

| Property | Value | Safety Implication |

| CAS Number | 923027-92-3[1] | Essential for unambiguous identification and information retrieval. |

| Molecular Formula | C₁₈H₄₃NSi₂[1] | Indicates a high carbon content, suggesting it is combustible. |

| Molecular Weight | 329.72 g/mol [2] | A relatively high molecular weight suggests low volatility at room temperature, but vapors can still be present, especially upon heating. |

| Physical Form | Liquid[2] | Poses a splash and spill hazard. |

| Storage Temperature | Refrigerator[2] | Suggests potential thermal instability or reactivity at ambient temperatures. |

Hazard Identification and Probable GHS Classification

-

Signal Word: Danger

-

Probable Hazard Pictograms:

-

GHS05 (Corrosion)

-

GHS07 (Exclamation Mark)

-

-

Probable Hazard Statements (H-phrases):

-

Probable Precautionary Statements (P-phrases):

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.[4][10]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][4][6][7]

-

P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[5]

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[5]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4][6][7]

-

P310: Immediately call a POISON CENTER or doctor/physician.[3][4]

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.[3]

-

Core Safety Principles: The Reactivity of Silylamines

The primary driver of the hazards associated with bis(triisopropylsilyl)amine is the reactivity of the silicon-nitrogen bond. This bond is susceptible to cleavage by protic sources, most notably water.

Hydrolytic Sensitivity: The Si-N bond is readily hydrolyzed by water, including atmospheric moisture. This reaction produces triisopropylsilanol and ammonia.

(i-Pr)₃Si-NH-Si(i-Pr)₃ + 2 H₂O → 2 (i-Pr)₃Si-OH + NH₃

The generation of ammonia, a corrosive and irritating gas, upon exposure to moisture is a key reason for handling this compound in a well-ventilated area and taking precautions to avoid inhalation. The reaction with moisture on the skin or in the eyes is what leads to irritation and potential burns.

Incompatibility with Protic Solvents: Alcohols and acids will react vigorously with bis(triisopropylsilyl)amine, cleaving the Si-N bond. This reactivity is the basis for its incompatibility with these common laboratory reagents.

Thermal Stability: While specific data for bis(triisopropylsilyl)amine is limited, sterically hindered amines and silanes can undergo thermal decomposition. At elevated temperatures, cleavage of the Si-N and Si-C bonds can occur, potentially generating flammable and/or toxic fumes.[11] For this reason, it is prudent to avoid high temperatures and to store the compound in a refrigerator as recommended.[2]

Standard Operating Procedures for Safe Handling and Storage

A self-validating system of protocols is essential for the safe handling of reactive reagents like bis(triisopropylsilyl)amine.

Handling:

-

Work in a Controlled Environment: All manipulations should be performed in a certified chemical fume hood to ensure adequate ventilation and to contain any potential release of vapors.

-

Inert Atmosphere: Due to its moisture sensitivity, handling under an inert atmosphere (e.g., nitrogen or argon) is strongly recommended, especially for reactions where the integrity of the reagent is critical. Schlenk line or glovebox techniques are appropriate.

-

Avoid Ignition Sources: While not classified as flammable, the compound is combustible. Keep away from open flames, hot plates, and other potential ignition sources.

-

Use Appropriate Equipment: Use clean, dry glassware and syringes. Needles and syringes should be purged with an inert gas before use.

-

Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage:

-

Container: Store in the original, tightly sealed container.

-

Location: Keep in a cool, dry, and well-ventilated area, away from incompatible materials. A refrigerator is recommended for long-term storage.[2]

-

Inert Atmosphere: For long-term storage, consider keeping the container inside a desiccator or a glovebox with a dry atmosphere.

Personal Protective Equipment (PPE): A Self-Validating System

The selection of PPE should be a deliberate process based on a risk assessment of the planned procedure.

Caption: PPE Selection Workflow for Bis(triisopropylsilyl)amine.

-

Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashing.

-

Skin Protection: A standard laboratory coat should be worn. For larger quantities or procedures with a higher risk of spills, a chemically resistant apron or coveralls are recommended.

-

Hand Protection: Nitrile or neoprene gloves are appropriate.[3] Given the corrosive nature, double-gloving is a prudent practice. Inspect gloves for any signs of degradation or puncture before and during use.

-

Respiratory Protection: Work should be conducted in a fume hood to avoid the need for respiratory protection. If engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor/ammonia cartridge should be used.[3]

Emergency Protocols: Spill and Exposure Management

Prompt and correct response to emergencies is critical to mitigating harm.

Caption: Spill Response Workflow for Bis(triisopropylsilyl)amine.

Spill or Leak:

-

Evacuate and Alert: Immediately alert others in the vicinity. For large spills, evacuate the area and notify your supervisor and institutional safety office.

-

Control Vapors: Ensure the area is well-ventilated, preferably within a fume hood.

-

Contain the Spill: For small spills, contain the liquid with an inert absorbent material such as vermiculite, sand, or a commercial sorbent. Do not use combustible materials like paper towels.

-

Collect and Dispose: Carefully scoop the absorbed material into a sealable, properly labeled container for hazardous waste disposal.

-

Decontaminate: Clean the spill area with a mild detergent and water.

First Aid:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]

-

Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.[5]

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[5]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]

Decontamination and Waste Disposal

Decontamination: Glassware and equipment that have been in contact with bis(triisopropylsilyl)amine can be decontaminated by rinsing with a non-protic solvent (e.g., hexane or toluene) to remove the bulk of the material, followed by careful quenching with isopropanol and then a final wash with water and detergent.

Waste Disposal:

-

Liquid Waste: Unused or waste bis(triisopropylsilyl)amine should be collected in a designated, labeled container for halogen-free organic waste.

-

Solid Waste: Contaminated absorbent materials, gloves, and other solid waste should be placed in a sealed, labeled container and disposed of as hazardous solid waste.

-

Empty Containers: "Empty" containers will still contain residue. They should be triple-rinsed with a suitable organic solvent. The rinsate must be collected and disposed of as hazardous waste.

Conclusion: Fostering a Culture of Safety

Bis(triisopropylsilyl)amine is a powerful tool in the arsenal of the synthetic chemist. Its effective and safe use hinges on a comprehensive understanding of its reactivity and potential hazards. By moving beyond mere compliance and embracing a culture of safety that is grounded in scientific principles and validated by rigorous protocols, researchers can confidently harness the synthetic utility of this reagent while ensuring the well-being of themselves and their colleagues. This guide serves as a framework for developing such an approach, empowering scientists to make informed decisions and maintain the highest standards of laboratory safety.

References

-

Gelest, Inc. (2015). Safety Data Sheet: BIS(3-TRIMETHOXYSILYLPROPYL)AMINE, 96%. Retrieved from [Link]

-

Amazon S3. (2015). Safety Data Sheet: BIS(3-TRIMETHOXYSILYLPROPYL)AMINE, 96%. Retrieved from [Link]

-

3M. (2023). Safety Data Sheet. Retrieved from [Link]

-

PubChem. (n.d.). Bis(trimethoxysilylpropyl)amine. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Bis(trimethylsilyl)amine. Retrieved from [Link]

-

Amazon S3. (n.d.). bis(3-trimethoxysilylpropyl)amine, 96%. Retrieved from [Link]

-

SAMANCTA - European Commission. (n.d.). Health and safety: H/P phrases. Retrieved from [Link]

-

PubChem. (n.d.). Bis(triisopropylsilyl)amine. Retrieved from [Link]

Sources

- 1. Bis(triisopropylsilyl)amine | C18H43NSi2 | CID 15339554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Bis(triisopropylsilyl)amine | 923027-92-3 [sigmaaldrich.com]

- 3. gelest.com [gelest.com]

- 4. s3.amazonaws.com [s3.amazonaws.com]

- 5. fishersci.com [fishersci.com]

- 6. multimedia.3m.com [multimedia.3m.com]

- 7. Page loading... [guidechem.com]

- 8. Bis(trimethoxysilylpropyl)amine | C12H31NO6Si2 | CID 157882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. carlroth.com:443 [carlroth.com:443]

- 10. s3.amazonaws.com [s3.amazonaws.com]

- 11. fishersci.com [fishersci.com]

Navigating the Solution Landscape: A Technical Guide to the Solubility of Bis(triisopropylsilyl)amine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Unseen

In the realm of modern chemistry, particularly in pharmaceutical and materials science, the precise control over reaction conditions is paramount. Among the most fundamental of these conditions is the choice of solvent, a decision that hinges on the solubility of all reactants, intermediates, and catalysts. Bis(triisopropylsilyl)amine, a sterically hindered secondary amine, is a valuable reagent and intermediate in organic synthesis. Its bulky triisopropylsilyl groups impart unique reactivity and selectivity. However, these same features dominate its solubility characteristics, which, until now, have been largely anecdotal.

This technical guide provides a comprehensive exploration of the solubility of bis(triisopropylsilyl)amine in common organic solvents. In the absence of extensive published quantitative data, this document equips the practicing scientist with the foundational principles to predict solubility, qualitative assessments for initial solvent screening, and robust, step-by-step protocols for the precise experimental determination of solubility. This guide is structured to not only provide data but to foster a deeper understanding of the molecular interactions that govern the dissolution process, empowering researchers to make informed decisions in their experimental designs.

Physicochemical Profile of Bis(triisopropylsilyl)amine

A thorough understanding of a compound's physical and chemical properties is the cornerstone for predicting its solubility. The molecular structure of bis(triisopropylsilyl)amine is the primary determinant of its interactions with various solvents.

| Property | Value | Source |

| Molecular Formula | C₁₈H₄₃NSi₂ | PubChem[1] |

| Molecular Weight | 329.72 g/mol | Sigma-Aldrich[2] |

| Appearance | Liquid | Sigma-Aldrich[2] |

| InChIKey | KEBQKMFRRCSNFD-UHFFFAOYSA-N | Sigma-Aldrich[2] |

The most striking feature of bis(triisopropylsilyl)amine is its highly nonpolar character, a direct consequence of the eighteen isopropyl groups shielding the central nitrogen atom. This steric hindrance significantly diminishes the influence of the polar N-H bond, rendering the molecule predominantly lipophilic.

Theoretical Framework for Solubility

The age-old axiom of "like dissolves like" serves as a powerful predictive tool for solubility.[3] This principle is rooted in the intermolecular forces between solute and solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.

The Role of Polarity and Intermolecular Forces

The solubility of bis(triisopropylsilyl)amine is governed by the following intermolecular forces:

-

Van der Waals Forces (London Dispersion Forces): As a large, nonpolar molecule, bis(triisopropylsilyl)amine exhibits significant London dispersion forces. These temporary, induced dipoles are the primary mode of interaction with nonpolar solvents.

-

Dipole-Dipole Interactions: The N-H bond possesses a dipole moment. However, the extensive steric shielding by the triisopropylsilyl groups severely restricts the ability of this dipole to interact with polar solvent molecules.

-

Hydrogen Bonding: The nitrogen atom has a lone pair of electrons and a hydrogen atom, making it a potential hydrogen bond donor and acceptor. Again, steric hindrance is expected to be the dominant factor, significantly limiting its capacity for hydrogen bonding with protic solvents.

Based on these considerations, it can be predicted that bis(triisopropylsilyl)amine will exhibit high solubility in nonpolar and weakly polar aprotic solvents, where dispersion forces are the principal mode of interaction. Conversely, its solubility is expected to be low in highly polar and protic solvents.

Predicting Solubility: A Qualitative Assessment

The following table provides a qualitative prediction of the solubility of bis(triisopropylsilyl)amine in a range of common organic solvents, based on the principles of intermolecular forces and polarity. "Miscible" implies solubility in all proportions.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Hexane | Nonpolar, Aprotic | Miscible | "Like dissolves like"; both are nonpolar and interact primarily through dispersion forces. |

| Toluene | Nonpolar, Aprotic | Miscible | Similar to hexane, with the aromatic ring also interacting favorably with the alkyl groups of the solute. |

| Diethyl Ether | Weakly Polar, Aprotic | High | The small dipole of the ether is overcome by the strong dispersion forces. |

| Tetrahydrofuran (THF) | Polar, Aprotic | High | Similar to diethyl ether, THF's polarity is moderate and it can effectively solvate the large nonpolar groups. |

| Dichloromethane (DCM) | Polar, Aprotic | High | A good solvent for many organic compounds, its polarity is not so high as to preclude the dissolution of nonpolar solutes. |

| Ethyl Acetate | Polar, Aprotic | Moderate to High | The ester functionality introduces polarity, but the ethyl and acetyl groups provide nonpolar character. |

| Acetone | Polar, Aprotic | Moderate | The high polarity of the carbonyl group may lead to less favorable interactions compared to less polar aprotic solvents. |

| Acetonitrile | Polar, Aprotic | Low to Moderate | A highly polar aprotic solvent; unfavorable dipole-dipole interactions are likely to dominate. |

| Methanol | Polar, Protic | Low | The strong hydrogen bonding network of methanol would be disrupted by the nonpolar solute with little energetic compensation. |

| Ethanol | Polar, Protic | Low to Moderate | The ethyl group provides some nonpolar character, potentially allowing for slightly better solvation than methanol. |

| Water | Highly Polar, Protic | Insoluble | The extreme polarity and strong hydrogen bonding of water make it a very poor solvent for this highly nonpolar compound. |

| Dimethyl Sulfoxide (DMSO) | Highly Polar, Aprotic | Low | A very strong dipole and its highly structured nature make it a poor solvent for nonpolar compounds. |

Experimental Determination of Solubility

Given the lack of quantitative data, experimental determination is crucial for applications requiring precise solubility values. The following protocols are designed to be robust and reliable.

Isothermal Shake-Flask Method

This is the gold standard method for determining the thermodynamic solubility of a compound in a solvent.

Caption: Isothermal Shake-Flask Method Workflow.

Step-by-Step Protocol:

-

Preparation of Saturated Solution:

-

To a series of sealed vials, add a known volume (e.g., 5 mL) of the desired organic solvent.

-

Add an excess of bis(triisopropylsilyl)amine to each vial. The presence of a distinct second phase (undissolved liquid) is essential to ensure saturation.

-

Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).

-

-

Equilibration:

-

Agitate the vials for a sufficient period (typically 24-48 hours) to ensure that the system reaches thermodynamic equilibrium.

-

-

Sampling:

-

Cease agitation and allow the vials to stand undisturbed in the constant temperature bath for at least 4 hours to allow for complete phase separation.

-

Carefully withdraw a known volume of the clear supernatant (the solvent saturated with the solute) using a volumetric pipette. It is critical to avoid disturbing the undissolved layer.

-

-

Quantification:

-

The concentration of bis(triisopropylsilyl)amine in the withdrawn aliquot can be determined by a suitable analytical method, such as Gas Chromatography with Flame Ionization Detection (GC-FID) or Nuclear Magnetic Resonance (NMR) spectroscopy with an internal standard.

-

Prepare a calibration curve using standard solutions of bis(triisopropylsilyl)amine of known concentrations in the same solvent to ensure accurate quantification.

-

-

Calculation:

-

The solubility is expressed as the mass of solute per volume or mass of solvent (e.g., g/100 mL or g/100 g).

-

Gravimetric Method

This method is simpler but may be less accurate for volatile solvents.

Caption: Gravimetric Method Workflow.

Step-by-Step Protocol:

-

Prepare a Saturated Solution: Follow steps 1 and 2 of the Isothermal Shake-Flask Method.

-

Sampling: Withdraw a known volume of the clear supernatant into a pre-weighed, clean, and dry container (e.g., a vial or flask).

-

Solvent Evaporation: Carefully evaporate the solvent. For volatile solvents, this can be done under a gentle stream of nitrogen. For less volatile solvents, a vacuum oven at a temperature well below the boiling point of bis(triisopropylsilyl)amine is recommended.

-

Weighing and Calculation: Once the solvent is completely removed, weigh the container with the remaining solute. The difference between this mass and the initial mass of the empty container is the mass of the dissolved bis(triisopropylsilyl)amine. The solubility can then be calculated.

Practical Implications for the Researcher

A clear understanding of the solubility of bis(triisopropylsilyl)amine is critical for its effective use in various applications:

-

Reaction Chemistry: Ensuring that all reactants are in the same phase is crucial for optimal reaction rates and yields. The choice of a solvent in which bis(triisopropylsilyl)amine is highly soluble can prevent reaction failures due to heterogeneity.

-

Purification: In processes such as crystallization or extraction, knowledge of solubility in different solvents is essential for designing efficient separation protocols. For instance, a solvent in which the desired product is soluble but impurities are not can be used for purification. Conversely, an anti-solvent in which bis(triisopropylsilyl)amine is poorly soluble can be used to induce its precipitation.

-

Formulation: In drug development and materials science, formulating a product with the desired concentration and stability requires a solvent system in which all components are soluble and compatible.

Conclusion